

Spectroscopic Analysis of 6-Methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951

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Disclaimer: Spectroscopic data for the requested compound, **2-Fluoro-6-methoxyquinoline**, is not readily available in public databases. This guide provides a comprehensive analysis of the structurally related and commercially available compound, 6-Methoxyquinoline, as a reference for researchers, scientists, and drug development professionals. All data, protocols, and interpretations herein pertain to 6-Methoxyquinoline.

This technical guide presents a detailed overview of the spectroscopic data for 6-methoxyquinoline, a key heterocyclic compound. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into its molecular structure and functional groups. Detailed experimental protocols are provided for each analytical technique, ensuring reproducibility for researchers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxyquinoline

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.66	dd	4.2, 1.7	1H	H-2
8.00	d	9.2	1H	H-4
7.89	d	8.3	1H	H-8
7.35	dd	9.2, 2.8	1H	H-5
7.29	dd	8.3, 4.2	1H	H-3
7.05	d	2.8	1H	H-7
3.92	s	-	3H	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxyquinoline

Chemical Shift (δ) ppm	Assignment
157.6	C-6
147.8	C-2
144.3	C-8a
135.2	C-4
130.3	C-8
122.1	C-5
121.5	C-3
121.3	C-4a
104.9	C-7
55.5	-OCH ₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 6-Methoxyquinoline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1620, 1590, 1500	Strong	C=C stretching (aromatic ring)
1240	Strong	C-O-C stretching (asymmetric)
1030	Strong	C-O-C stretching (symmetric)
870-810	Strong	C-H bending (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for 6-Methoxyquinoline

m/z	Relative Intensity (%)	Assignment
159	100	[M] ⁺ (Molecular Ion)
144	60	[M-CH ₃] ⁺
116	45	[M-CH ₃ -CO] ⁺
115	30	[M-CH ₃ -HCN] ⁺
89	25	[C ₇ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe was used for acquiring both ¹H and ¹³C NMR spectra.

- Sample Preparation: Approximately 10-15 mg of 6-methoxyquinoline was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): 4.09 s
 - Spectral Width (sw): 20.5 ppm
 - Temperature: 298 K
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time (aq): 1.36 s
 - Spectral Width (sw): 240 ppm
 - Temperature: 298 K
- Data Processing: The collected Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.
- Sample Preparation: A small amount of solid 6-methoxyquinoline was placed directly onto the diamond crystal of the ATR accessory.[1] A consistent pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
 - Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

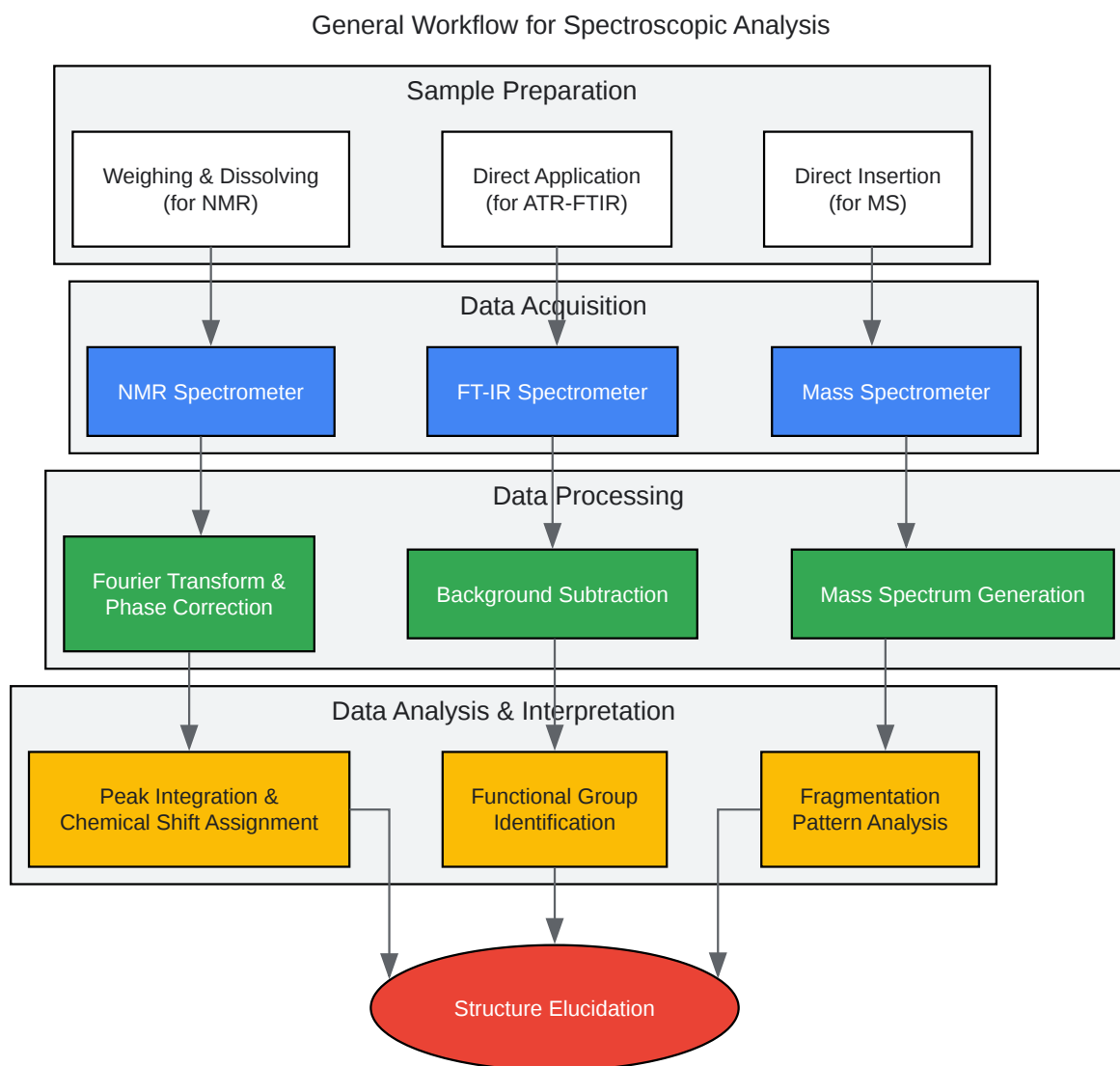
Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph was used for analysis.
- Sample Introduction: The sample was introduced via direct insertion probe. A small amount of 6-methoxyquinoline was placed in a capillary tube and inserted into the ion source.
- Ionization Method: Electron Ionization (EI) was employed.[2]
 - Electron Energy: 70 eV[3]
 - Ion Source Temperature: 230 °C
- Mass Analysis:

- Mass Range: m/z 40-400
- Scan Rate: 1000 amu/s
- Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the molecular structure.^[4]

Visualizations

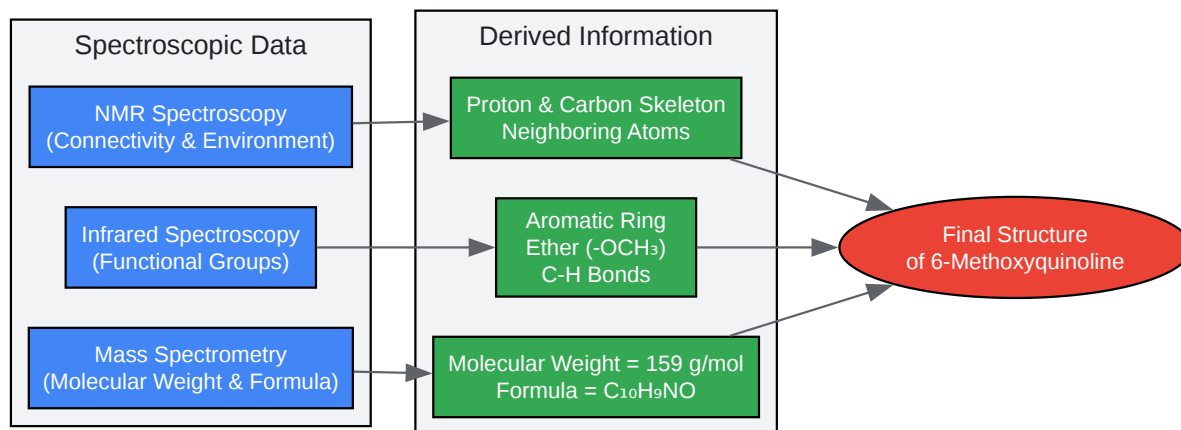
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structure elucidation.



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Caption: General Workflow for Spectroscopic Analysis.

Logical Flow of Spectroscopic Data in Structure Elucidation

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Caption: Logical Flow of Spectroscopic Data in Structure Elucidation.

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